molecular formula C5H8ClF3O2S B13320466 5,5,5-Trifluoropentane-2-sulfonyl chloride

5,5,5-Trifluoropentane-2-sulfonyl chloride

Cat. No.: B13320466
M. Wt: 224.63 g/mol
InChI Key: OTFZDJWNCITOPG-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClF3O2S and a molecular weight of 224.63 g/mol . It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis and industrial applications. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoropentane-2-sulfonyl chloride typically involves the chlorosulfonation of 5,5,5-trifluoropentane. One common method is the reaction of 5,5,5-trifluoropentane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-Trifluoropentane-2-sulfonyl chloride is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable reagent in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science .

Properties

Molecular Formula

C5H8ClF3O2S

Molecular Weight

224.63 g/mol

IUPAC Name

5,5,5-trifluoropentane-2-sulfonyl chloride

InChI

InChI=1S/C5H8ClF3O2S/c1-4(12(6,10)11)2-3-5(7,8)9/h4H,2-3H2,1H3

InChI Key

OTFZDJWNCITOPG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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